3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide
Description
Properties
CAS No. |
216596-73-5 |
|---|---|
Molecular Formula |
C16H29NO4 |
Molecular Weight |
299.41 g/mol |
IUPAC Name |
3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]dodecanamide |
InChI |
InChI=1S/C16H29NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h13-14,18H,2-12H2,1H3,(H,17,19)/t13?,14-/m0/s1 |
InChI Key |
RGTXFFYJJNWEPV-KZUDCZAMSA-N |
Isomeric SMILES |
CCCCCCCCCC(CC(=O)N[C@H]1CCOC1=O)O |
Canonical SMILES |
CCCCCCCCCC(CC(=O)NC1CCOC1=O)O |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
The most widely documented method involves activating 3-hydroxydodecanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The activated intermediate reacts with (S)-2-oxotetrahydrofuran-3-amine to form the target compound.
Reaction Conditions:
Stereochemical Considerations
The (S)-configuration at the tetrahydrofuran-3-yl group is critical for biological activity. Commercial (S)-2-oxotetrahydrofuran-3-amine or enantioselective synthesis via enzymatic resolution ensures chirality.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6):
-
δ 0.88 (t, J = 6.8 Hz, 3H, CH3)
-
δ 1.20–1.40 (m, 16H, aliphatic chain)
-
δ 2.30–2.50 (m, 2H, CH2CO)
-
δ 4.20–4.30 (m, 1H, tetrahydrofuran CH)
-
δ 4.50–4.60 (m, 2H, tetrahydrofuran OCH2)
13C NMR (100 MHz, DMSO-d6):
Infrared Spectroscopy (IR)
Key absorption bands include:
Data Tables
Table 1. Synthetic Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amide group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide exhibits notable antimicrobial properties. Its mechanism of action is believed to involve interference with microbial cell wall synthesis, leading to cell lysis. Studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Efficacy
| Pathogen | Activity Level | Reference |
|---|---|---|
| Escherichia coli | Moderate Activity | |
| Staphylococcus aureus | High Activity | |
| Bacillus cereus | High Activity |
Cytotoxicity and Anticancer Potential
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it can induce apoptosis in cancer cells, possibly through mitochondrial pathways. This property positions it as a promising candidate for anticancer drug development.
Table 2: Cytotoxic Effects on Cancer Cells
Medicinal Chemistry
Due to its unique structure and biological activities, 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide is being investigated for its potential as a lead compound in drug discovery. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity.
Microbiology
The compound's antimicrobial properties make it relevant in microbiological studies aimed at combating resistant bacterial strains. Its effectiveness against a range of pathogens could lead to the development of new therapeutic agents.
Biochemistry
In biochemical research, this compound can serve as a model for studying fatty acid metabolism and the role of acyl-homoserine lactones in cell signaling processes. Understanding these mechanisms can provide insights into cellular communication and metabolic regulation.
Case Studies
- Antimicrobial Efficacy Study : A study published in MDPI evaluated the antimicrobial activity of various derivatives of compounds similar to 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide. The findings established a correlation between structural modifications and enhanced antimicrobial potency against specific bacterial strains .
- Cytotoxicity Assessment : In vitro tests on cancer cell lines demonstrated that derivatives of this compound exhibited selective cytotoxicity, suggesting potential for further development into anticancer therapies .
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the tetrahydrofuran ring play crucial roles in its binding to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Selected Analogs
Biological Activity
Overview of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide
3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide is a synthetic compound characterized by its unique molecular structure, which includes a dodecanamide backbone and a tetrahydrofuran moiety. Its molecular formula is C16H29NO4, with a molecular weight of 299.41 g/mol. The compound has been studied for various biological activities, particularly its potential applications in medicinal chemistry.
The biological activity of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Properties : Compounds featuring long-chain fatty acids and amide linkages have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The presence of hydroxyl groups can enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Activity : A study conducted on related compounds demonstrated that the introduction of a tetrahydrofuran ring significantly enhanced antimicrobial potency against Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell membranes.
- Anti-inflammatory Properties : In vitro studies have shown that derivatives of dodecanamide can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease.
- Cytotoxicity Studies : Preliminary cytotoxicity tests indicated that 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide exhibits selective toxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Q & A
Q. What statistical approaches validate dose-response data in biofilm inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
